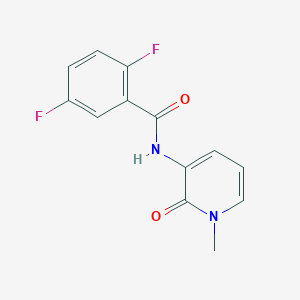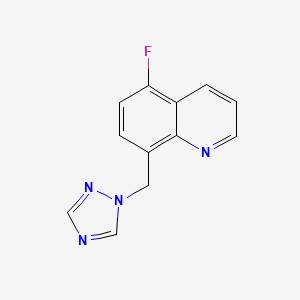
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline (FTQ) is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FTQ belongs to the class of quinoline compounds and is characterized by the presence of a triazole moiety at position 8. This unique structure confers FTQ with a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the inhibition of bacterial and fungal growth. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline in lab experiments include its high yield synthesis method, its broad range of biological activities, and its low toxicity in normal cells. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline research include the development of more efficient synthesis methods, the optimization of its bioavailability, and the exploration of its potential use in combination therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
Métodos De Síntesis
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triethylsilane. Another method involves the reaction of 8-bromoquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triphenylphosphine. Both methods result in the formation of this compound with high yields.
Aplicaciones Científicas De Investigación
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In inflammation research, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes this compound a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.
In infectious disease research, this compound has been shown to have anti-microbial properties against various bacterial and fungal strains. This compound has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the treatment of malaria.
Propiedades
IUPAC Name |
5-fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-4-3-9(6-17-8-14-7-16-17)12-10(11)2-1-5-15-12/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZXGHIIYQFCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
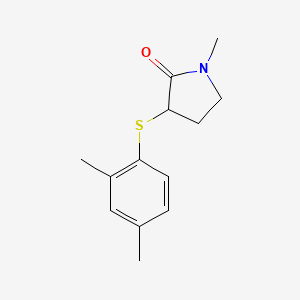
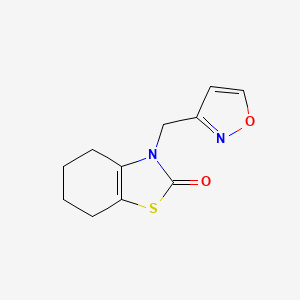
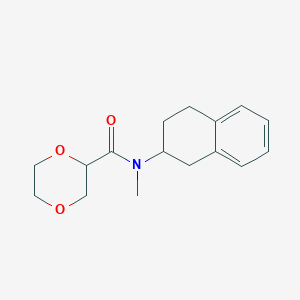
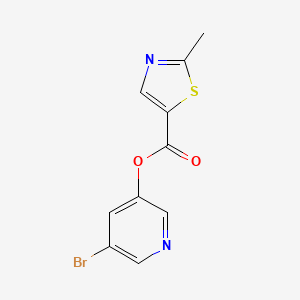

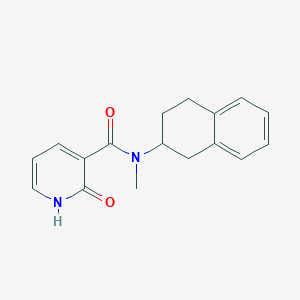
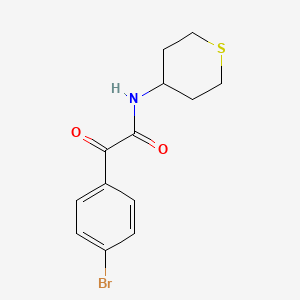
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
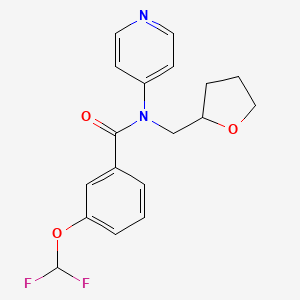
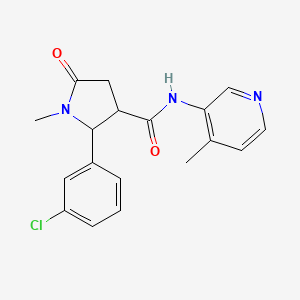
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
